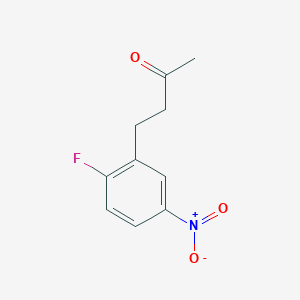
4-(2-Fluoro-5-nitrophenyl)-2-butanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-fluoro-5-nitrophenyl)butan-2-one is an organic compound that belongs to the class of aromatic ketones It features a butanone backbone substituted with a fluoro and nitro group on the phenyl ring
Preparation Methods
The synthesis of 4-(2-fluoro-5-nitrophenyl)butan-2-one can be achieved through several synthetic routes. One common method involves the base-promoted elimination of hydrogen fluoride from 4-fluoro-4-(4’-nitrophenyl)butan-2-one . This reaction typically requires a strong base such as potassium tert-butoxide and is carried out under anhydrous conditions to prevent hydrolysis. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
4-(2-fluoro-5-nitrophenyl)butan-2-one undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Elimination: As mentioned, the compound can undergo base-promoted elimination to form an arylbutenone.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and strong bases like potassium tert-butoxide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-(2-fluoro-5-nitrophenyl)butan-2-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(2-fluoro-5-nitrophenyl)butan-2-one involves its interaction with specific molecular targets. For instance, the nitro group can undergo reduction to form reactive intermediates that interact with biological macromolecules. The fluoro group can enhance the compound’s stability and binding affinity to target proteins, influencing its overall biological activity .
Comparison with Similar Compounds
4-(2-fluoro-5-nitrophenyl)butan-2-one can be compared with similar compounds such as methyl 5-(2-fluoro-4-nitrophenyl)furan-2-carboxylate . While both compounds contain a fluoro and nitro group, their structural differences lead to distinct chemical properties and applications. The butanone backbone in 4-(2-fluoro-5-nitrophenyl)butan-2-one provides unique reactivity compared to the furan ring in methyl 5-(2-fluoro-4-nitrophenyl)furan-2-carboxylate.
Similar Compounds
These compounds share similar functional groups but differ in their core structures, leading to varied applications and reactivities.
Properties
Molecular Formula |
C10H10FNO3 |
|---|---|
Molecular Weight |
211.19 g/mol |
IUPAC Name |
4-(2-fluoro-5-nitrophenyl)butan-2-one |
InChI |
InChI=1S/C10H10FNO3/c1-7(13)2-3-8-6-9(12(14)15)4-5-10(8)11/h4-6H,2-3H2,1H3 |
InChI Key |
PYFBJOQOLHZGQT-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CCC1=C(C=CC(=C1)[N+](=O)[O-])F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


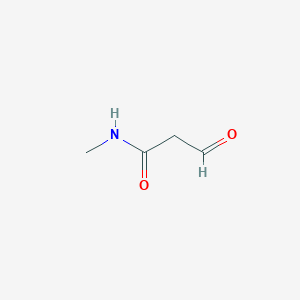

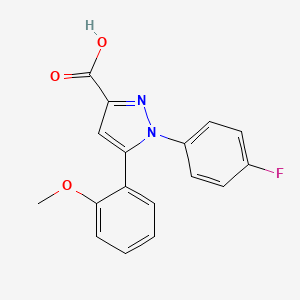
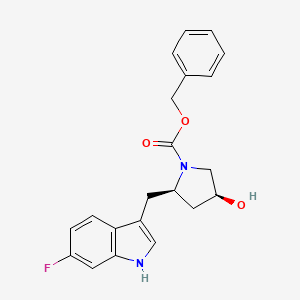
![2,6-Dibromo-5-methylbenzo[d]thiazole](/img/structure/B12983610.png)
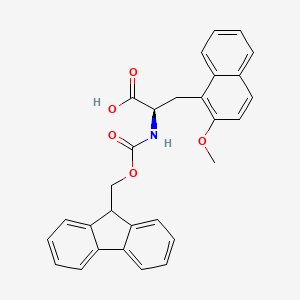
![tert-butyl (1R,5S)-9-amino-7-{[(benzyloxy)carbonyl]amino}-3-azabicyclo[3.3.1]nonane-3-carboxylate](/img/structure/B12983617.png)
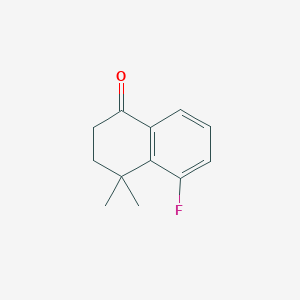
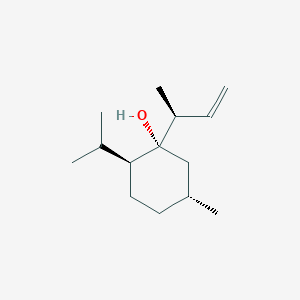
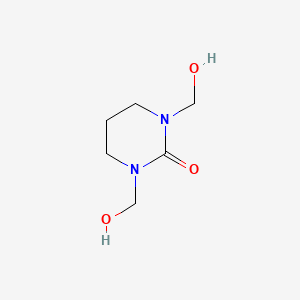
![(4S)-4-((1H-Indazol-3-yl)methyl)-6-(2-((R)-2-(3,5-dimethylbenzyl)piperidin-1-yl)-2-oxoethyl)-1-phenyl-4H-benzo[b][1,2,4]triazolo[4,3-d][1,4]diazepin-5(6H)-one](/img/structure/B12983632.png)
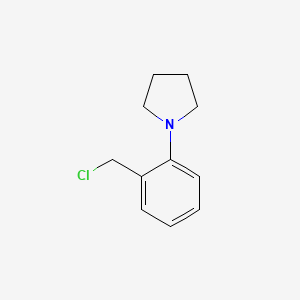
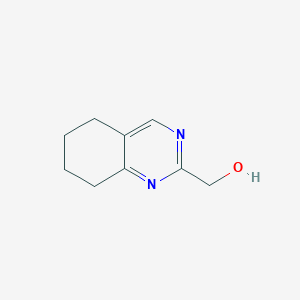
![7-Chloropyrrolo[1,2-a]quinoxaline](/img/structure/B12983662.png)
